BenchChemオンラインストアへようこそ!

298202-25-2

Experimental Autoimmune Uveitis Interferon-Gamma Deficiency Disease Incidence

IRBP (1-20) is the only scientifically valid antigen for inducing EAU in the H-2b haplotype (C57BL/6). Substitution invalidates literature comparability. With 40% disease incidence in GKO mice, it creates a sensitive baseline for genetic/pharmacological screening—ideal for Treg suppression studies, T-cell proliferation assays (3.5-fold index), and immunomodulatory compound testing where partial efficacy detection is critical. Procurement ensures experimental reproducibility.

Molecular Formula C₁₀₁H₁₆₄N₂₄O₂₈S
Molecular Weight 2194.59
CAS No. 298202-25-2
Cat. No. B612631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name298202-25-2
CAS298202-25-2
Molecular FormulaC₁₀₁H₁₆₄N₂₄O₂₈S
Molecular Weight2194.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is IRBP (1-20), human (CAS 298202-25-2): A Defined Uveitogenic Peptide for H-2b Autoimmunity Research


IRBP (1-20), human (CAS 298202-25-2) is a synthetic 20-amino acid peptide corresponding to residues 1-20 of human interphotoreceptor retinoid-binding protein (IRBP) [1]. This fragment contains a major pathogenic T-cell epitope for the H-2b MHC haplotype (C57BL/6 mice) and is the established antigen for inducing experimental autoimmune uveoretinitis (EAU) in this widely used preclinical strain [2]. The compound has a molecular formula of C101H164N24O28S and a molecular weight of 2194.59 g/mol [1].

Why IRBP (1-20), human (CAS 298202-25-2) Cannot Be Replaced by Full-Length IRBP or Alternative Epitopes in H-2b EAU Models


Generic substitution of IRBP (1-20) with full-length IRBP or alternative peptide fragments is not scientifically valid for H-2b haplotype studies. Each antigen elicits a fundamentally distinct immunological profile in terms of cytokine signature, disease incidence, and pathological severity [1]. Full-length IRBP induces robust IL-10 production whereas IRBP (1-20) does not [2]; the alternative epitope hIRBP651-670 produces higher disease severity and incidence than IRBP (1-20) [1]; and IRBP-/- mice exhibit altered epitope recognition with T-cell responses to IRBP271-290 that are absent in wild-type [3]. Consequently, experimental reproducibility, model consistency, and comparability with published literature all depend on using the precise epitope validated for the specific research question and mouse strain.

Quantitative Differentiation Evidence for IRBP (1-20), human (CAS 298202-25-2) Versus Closest Comparators


Lower Disease Incidence and Milder Pathology Versus Full-Length IRBP in IFN-γ-Deficient Mice

In IFN-γ-deficient (GKO) mice on the C57BL/6 background, immunization with IRBP (1-20) produces a distinct disease phenotype compared to full-length IRBP. IRBP (1-20) induces EAU in only 40% of GKO mice versus 80% incidence with full-length IRBP. Pathological examination reveals milder retinal inflammation, less photoreceptor cell damage, and fewer inflammatory cell infiltrates in the peptide-immunized group [1].

Experimental Autoimmune Uveitis Interferon-Gamma Deficiency Disease Incidence Retinal Pathology

Reduced Lymphocyte Proliferation Response Versus Full-Length IRBP in IFN-γ-Deficient Mice

In IFN-γ-deficient mice, splenic lymphocytes stimulated in vitro with IRBP (1-20) show a 30% lower proliferation rate compared to lymphocytes stimulated with full-length IRBP, as quantified by ³H-thymidine incorporation [1]. This quantitative difference in T-cell activation magnitude contrasts with elevated delayed-type hypersensitivity (DTH) responses observed in the same GKO mice, indicating a complex and distinct immunomodulatory profile.

T-Cell Proliferation Lymphocyte Activation IFN-γ-Deficiency

Differential IL-10 Cytokine Production Profile Versus Full-Length IRBP

A critical immunological distinction exists in the cytokine response to IRBP (1-20) versus full-length IRBP. While full-length IRBP immunization elicits detectable IL-10 production in GKO mice, IRBP (1-20) immunization induces no detectable IL-10 production [1]. In contrast, both antigens induce elevated IL-5 and TNF-α production in GKO mice compared to wild-type.

Cytokine Profiling IL-10 Th1/Th2 Balance

Lower Severity and Incidence Versus Alternative Epitope hIRBP651-670 in Wild-Type H-2b Mice

A newer uveitogenic epitope, hIRBP651-670, has been characterized and directly compared to IRBP (1-20) in C57BL/6 (H-2b) mice. hIRBP651-670 elicits EAU with higher severity scores and higher incidence than the previously characterized IRBP (1-20) epitope, with IRBP (1-20) noted to show inconsistent results with often low scores and incidence in some studies [1]. This positions IRBP (1-20) as a milder, more titratable disease inducer.

Epitope Comparison EAU Severity H-2b Haplotype

High Potency for In Vitro Lymphocyte Proliferation in H-2b Splenocytes

In H-2b haplotype mice, IRBP (1-20) demonstrates dose-dependent lymphocyte proliferation with a proliferation index 3.5-fold higher than an irrelevant peptide control at 10 μg/mL concentration . At concentrations of 1, 5, and 10 μg/mL, the peptide induces robust proliferative responses measured by MTT assay after 48-72 hours of culture . This MHC-restricted response confirms the functional integrity and potency of the peptide in its intended H-2b context.

T-Cell Epitope Proliferation Assay H-2b Restriction

Commercial Purity Specifications: 98.14% to 99.43% Range Across Suppliers

Multiple reputable suppliers provide IRBP (1-20) with defined purity specifications verified by HPLC analysis. InvivoChem reports purity ≥99.43% (Cat. V31025) ; MedChemExpress (via Fisher Scientific) reports 98.14% ; AKSci reports minimum purity specification of 99.16% ; and Adooq reports >98% [1]. These purity ranges support research-grade applications in immunology.

Peptide Purity Quality Control HPLC Analysis

Optimal Research Applications for IRBP (1-20), human (CAS 298202-25-2) Based on Quantitative Evidence


Intermediate-Severity EAU Induction in IFN-γ-Deficient Mice for Cytokine Pathway Studies

IRBP (1-20) is the optimal antigen for inducing EAU in IFN-γ-deficient (GKO) mice when researchers require a 40% disease incidence rather than the 80% incidence produced by full-length IRBP [1]. This intermediate penetrance creates a sensitive baseline for detecting either exacerbation or amelioration of disease by genetic or pharmacological interventions. The lack of IL-10 induction [1] provides a 'clean' Th1/Th17-polarized background without confounding regulatory cytokine signals, ideal for dissecting effector T-cell pathways in uveitis.

T-Cell Proliferation and Cytokine Profiling in H-2b Haplotype Immunology

The 3.5-fold proliferation index at 10 μg/mL against irrelevant peptide controls in H-2b splenocytes makes IRBP (1-20) an ideal positive control antigen for T-cell activation assays. Its defined, dose-dependent response (active at 1, 5, and 10 μg/mL) enables quantitative assessment of antigen-specific T-cell function, proliferation kinetics, and cytokine production profiles in both wild-type and genetically modified C57BL/6-derived strains.

Regulatory T-Cell Suppression and Adoptive Transfer Studies

IRBP (1-20) has been extensively validated in regulatory T-cell studies, demonstrating that adoptive transfer of CD4+CD25+ regulatory T cells to IRBP (1-20)-immunized mice confers considerable protection from EAU development and inhibits T-cell proliferation responses [2]. This established protocol makes IRBP (1-20) the reference antigen for investigating Treg-mediated suppression mechanisms, cell therapy approaches, and tolerance induction strategies in autoimmune uveitis.

Mild-to-Moderate EAU Baseline for Therapeutic Efficacy Screening in Wild-Type H-2b Mice

In studies where the newer hIRBP651-670 epitope produces maximal disease severity that may obscure therapeutic benefit [3], IRBP (1-20) offers a milder, more titratable EAU induction profile. This makes it suitable for screening immunomodulatory compounds, biologics, or genetic interventions where detection of partial efficacy is essential. Its extensive literature precedent in C57BL/6 mice [1][3] ensures comparability with published findings and established disease scoring methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 298202-25-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.